Cas no 2227881-01-6 ((1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol)

(1R)-2-Amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a fluorine-substituted aromatic ring and a stereogenic center at the C1 position. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural motif, which is commonly found in bioactive molecules. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, making it a valuable intermediate in the synthesis of enantiomerically pure compounds. The fluorine atom enhances metabolic stability and binding affinity in target interactions. Its well-defined stereochemistry ensures reproducibility in asymmetric synthesis applications. Suitable for use in medicinal chemistry research, this compound offers potential as a building block for drug discovery and development.
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol structure
2227881-01-6 structure
Product name:(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
CAS No:2227881-01-6
MF:C9H12FNO
MW:169.196085929871
CID:6478791
PubChem ID:96128029

(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
    • 2227881-01-6
    • EN300-1787124
    • Inchi: 1S/C9H12FNO/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1
    • InChI Key: WMKLPDJHITXJAX-QMMMGPOBSA-N
    • SMILES: FC1C(C)=CC=CC=1[C@H](CN)O

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2Ų

(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1787124-0.25g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
0.25g
$1420.0 2023-09-19
Enamine
EN300-1787124-5g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
5g
$4475.0 2023-09-19
Enamine
EN300-1787124-10g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
10g
$6635.0 2023-09-19
Enamine
EN300-1787124-1g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
1g
$1543.0 2023-09-19
Enamine
EN300-1787124-10.0g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
10g
$6635.0 2023-06-03
Enamine
EN300-1787124-0.1g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
0.1g
$1357.0 2023-09-19
Enamine
EN300-1787124-1.0g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
1g
$1543.0 2023-06-03
Enamine
EN300-1787124-5.0g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
5g
$4475.0 2023-06-03
Enamine
EN300-1787124-2.5g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
2.5g
$3025.0 2023-09-19
Enamine
EN300-1787124-0.5g
(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol
2227881-01-6
0.5g
$1482.0 2023-09-19

Additional information on (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol

Introduction to (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol (CAS No. 2227881-01-6)

(1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol, identified by its CAS number 2227881-01-6, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a chiral center and a fluoro-substituted aromatic ring, has garnered attention due to its potential applications in drug development and medicinal chemistry.

The structure of (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol consists of an ethanol backbone with an amino group at the second carbon and a benzene ring substituted with a fluorine atom at the second position and a methyl group at the third position. This specific arrangement imparts unique chemical properties that make it a valuable candidate for further investigation.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The presence of a fluoro substituent in (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol contributes to these advantages, making it a promising scaffold for the development of new therapeutic agents.

One of the most intriguing aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. Researchers have been exploring its utility in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The chiral center in (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol allows for the creation of enantiomerically pure compounds, which is essential for achieving high selectivity and efficacy in drug design.

Recent studies have demonstrated that fluorinated aromatic amines can exhibit potent inhibitory effects on specific enzymes involved in disease pathways. For instance, derivatives of (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol have shown promise in preclinical trials as inhibitors of tyrosine kinases, which are overactive in many forms of cancer. The ability to fine-tune the structure while maintaining biological activity makes this compound a versatile tool for medicinal chemists.

The synthesis of (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in catalytic methods and asymmetric synthesis have made it increasingly feasible to produce this compound on a scalable basis.

In addition to its pharmaceutical applications, (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol has shown potential in materials science. Its unique structural features make it a candidate for developing novel polymers and liquid crystals with enhanced thermal stability and electronic properties. These applications are particularly relevant in the context of next-generation electronic devices and advanced materials.

The future prospects for (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol are vast. As our understanding of molecular interactions continues to evolve, new opportunities for its use in drug discovery and material science will emerge. Collaborative efforts between academia and industry are essential to fully realize the potential of this compound and its derivatives.

In conclusion, (1R)-2-amino-1-(2-fluoro-3-methylphenyl)ethan-1-ol (CAS No. 2227881-01-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential applications in drug development and materials science, make it a compound worthy of continued research and exploration.

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